molecular formula C12H16O3 B13563523 Methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate

Methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate

Cat. No.: B13563523
M. Wt: 208.25 g/mol
InChI Key: JCTDOMUKCSBNEC-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxypropanoate backbone, which is further substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,6-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in methanol for ester hydrolysis.

Major Products

    Oxidation: 3-(2,6-dimethylphenyl)-2-oxopropanoic acid.

    Reduction: 3-(2,6-dimethylphenyl)-2-hydroxypropanol.

    Substitution: 3-(2,6-dimethylphenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

Methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate
  • Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate
  • Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,6-dimethyl substitution pattern may result in steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(2,6-dimethylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O3/c1-8-5-4-6-9(2)10(8)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3

InChI Key

JCTDOMUKCSBNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)OC)O

Origin of Product

United States

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